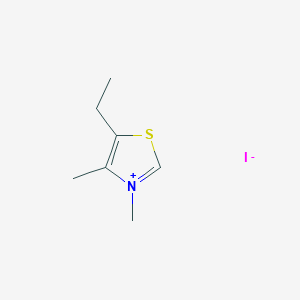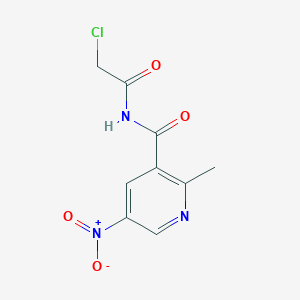
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloroacetyl group attached to a pyridine ring, which is further substituted with a methyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the reaction of 2-methyl-5-nitropyridine-3-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as benzene, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines, to form amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Chloroacetyl chloride in the presence of a base like pyridine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from substitution reactions with amines.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Chloroacetyl)-2-methyl-5-nitroaniline
- N-(Chloroacetyl)-2-methyl-5-nitrobenzamide
- N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-amine
Uniqueness
N-(Chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chloroacetyl group makes it a versatile intermediate for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
59290-61-8 |
|---|---|
Molekularformel |
C9H8ClN3O4 |
Molekulargewicht |
257.63 g/mol |
IUPAC-Name |
N-(2-chloroacetyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H8ClN3O4/c1-5-7(9(15)12-8(14)3-10)2-6(4-11-5)13(16)17/h2,4H,3H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
XLBJYLNVJKQYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


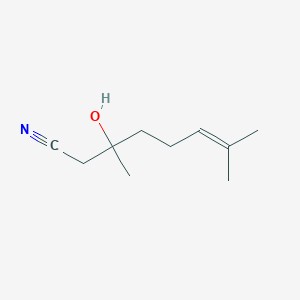
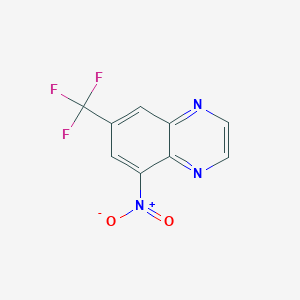

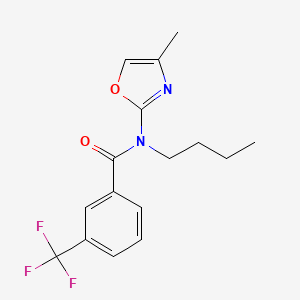
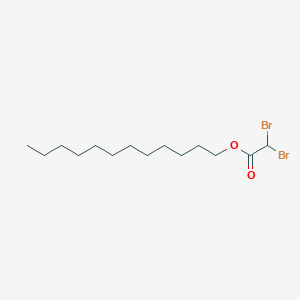

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)



